Dimethylmalonimidate

描述

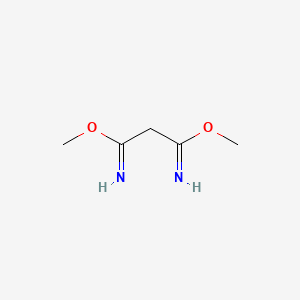

Dimethylmalonimidate (DMM) is a diimidoester cross-linking agent characterized by two imidate functional groups separated by a single methylene bridge (R–(CH₂)₁–R) . It reacts selectively with the ε-amino groups of lysine residues in proteins, forming intermolecular cross-links while preserving native protein properties due to its moderate chain length and specificity . DMM is widely used in enzyme stabilization, tissue fixation, and membrane cross-linking applications. For example, in biocatalysis, DMM forms Cross-Linked Enzyme Aggregates (CLEAs) that enhance thermal stability , while in histology, it serves as an alternative to glutaraldehyde for preserving ultrastructure in electron microscopy .

属性

CAS 编号 |

51534-05-5 |

|---|---|

分子式 |

C5H10N2O2 |

分子量 |

130.15 g/mol |

IUPAC 名称 |

dimethyl propanediimidate |

InChI |

InChI=1S/C5H10N2O2/c1-8-4(6)3-5(7)9-2/h6-7H,3H2,1-2H3 |

InChI 键 |

AQVMGRVHEOWKRT-UHFFFAOYSA-N |

SMILES |

COC(=N)CC(=N)OC |

规范 SMILES |

COC(=N)CC(=N)OC |

同义词 |

dimethylmalondiimidate dimethylmalonimidate |

产品来源 |

United States |

相似化合物的比较

Diimidoesters share a common structure (R–(CH₂)ₙ–R) but differ in chain length (n), which critically impacts their cross-linking efficiency, thermal stability enhancement, and suitability for specific applications. Below, DMM is compared to dimethylsuccinimidate (n=2), dimethylglutarimidate (n=3), dimethyladipimidate (n=4), dimethylsuberimidate (n=5), and glutaraldehyde (a non-imidate cross-linker).

Structural and Functional Differences

Table 1: Structural Properties and Cross-Linking Efficiency

Key Observations :

- Chain Length and Cross-Linking Efficiency : Longer-chain diimidoesters (e.g., dimethylsuberimidate, n=5) achieve higher protein insolubility (92.1%) compared to DMM (16%) due to their ability to bridge distant lysine residues .

- Selectivity : Diimidoesters are more selective for lysine than glutaraldehyde, which reacts indiscriminately with amines, sulfhydryls, and other nucleophilic groups .

Table 2: Thermal Stability Enhancement in CLEAs

Key Observations :

- Despite its lower cross-linking efficiency, DMM significantly improves enzyme thermal stability, suggesting that shorter chains may minimize steric hindrance to active sites while still stabilizing the enzyme structure .

Performance in Tissue Fixation

- DMM vs. Glutaraldehyde : DMM-fixed tissues exhibit dilated Golgi saccules and smooth endoplasmic reticulum compared to glutaraldehyde, which induces tighter cross-links but may distort native structures .

- DMM vs. Longer-Chain Diimidoesters : Dimethylsuberimidate (n=5) outperforms DMM in rendering proteins insoluble (92.1% vs. 16%) but may over-stabilize membranes, reducing permeability in applications like glomerular basement membrane studies .

Membrane Cross-Linking

DMM is used in gas-separation membranes to selectively cross-link lysine-rich domains, enhancing mechanical stability without compromising permeability . Longer-chain diimidoesters (e.g., dimethyladipimidate) are preferred for applications requiring denser networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。